![molecular formula C15H18N2O3S B344757 [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine CAS No. 898650-44-7](/img/structure/B344757.png)
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine structure
Wissenschaftliche Forschungsanwendungen
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 3-pyridylamine with a sulfonyl chloride derivative, followed by the introduction of the 3-methyl-4-propoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while nucleophilic substitution can produce various substituted sulfonyl derivatives .
Vergleich Mit ähnlichen Verbindungen
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine can be compared with other sulfonyl-containing pyridylamines, such as:
[(4-Methylphenyl)sulfonyl]-3-pyridylamine: This compound has a similar structure but lacks the propoxy group, which may affect its chemical reactivity and biological activity.
[(3-Methyl-4-methoxyphenyl)sulfonyl]-3-pyridylamine: The presence of a methoxy group instead of a propoxy group can influence the compound’s solubility and interaction with biological targets.
[(3-Methyl-4-ethoxyphenyl)sulfonyl]-3-pyridylamine: The ethoxy group provides different steric and electronic properties compared to the propoxy group, potentially altering the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
IUPAC Name |
3-methyl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-15-7-6-14(10-12(15)2)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBHZWHZTSUNBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

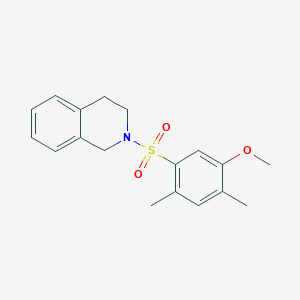
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B344676.png)
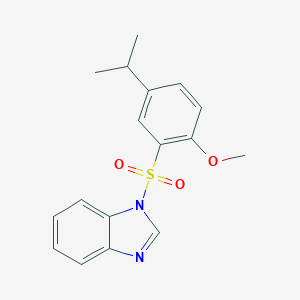

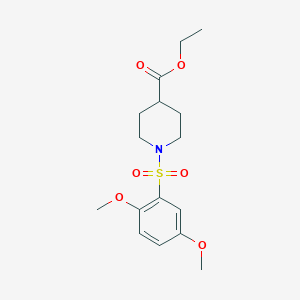

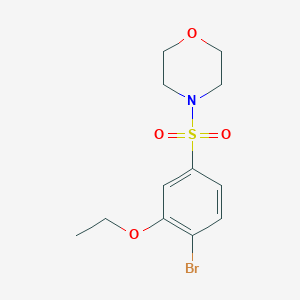
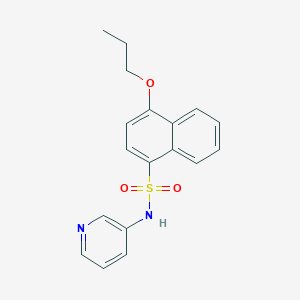
![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)
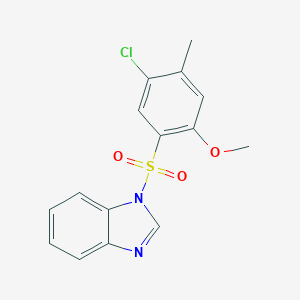
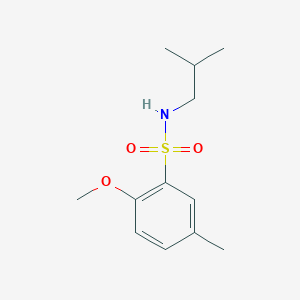
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344702.png)

